Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate
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Description
Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.471. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Methods : A study by Lichitsky et al. (2022) details an efficient protocol for synthesizing compounds similar to Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate. This process involves a multicomponent reaction demonstrating the use of readily available materials and atom economy in synthesis (Lichitsky, Komogortsev, & Melekhina, 2022).
Derivative Synthesis : Another study by Manoj and Prasad (2010) discusses the synthesis of derivatives of quinolines, showcasing methods that could potentially apply to the synthesis of this compound (Manoj & Rajendra Prasad, 2010).
Biological and Pharmacological Applications
Antimicrobial Properties : A study by Holla et al. (2006) investigates the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to quinolines. This suggests potential antimicrobial applications for this compound (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Fluorescent Labeling : Hirano et al. (2004) discuss the properties of 6-Methoxy-4-quinolone as a stable fluorophore, indicating the potential for this compound to be used in fluorescent labeling and biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antibacterial Activity : Idrees et al. (2020) synthesized and evaluated novel 2-azetidinone derivatives integrated with quinoline for their antibacterial properties, suggesting a potential area of application for this compound (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Properties
IUPAC Name |
methyl 2-[6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-31-20-11-8-17(9-12-20)23-15-24(33-16-25(29)32-2)21-14-19(10-13-22(21)28-23)27-26(30)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXPXEVXAICBNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=C2)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.